2-carbamoylphenyl sulfurofluoridate
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Overview
Description
2-Carbamoylphenyl sulfurofluoridate is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various chemical and biological applications . The compound features a sulfur-fluorine bond, which contributes to its electrophilic nature and resistance to hydrolysis under physiological conditions .
Preparation Methods
The synthesis of 2-carbamoylphenyl sulfurofluoridate typically involves the activation of sulfonamides using pyrilium salts, deoxygenation of sulfonic acids, or electrochemical oxidation of thiols . Industrial production methods often employ transition-metal-catalyzed processes using palladium, copper, or nickel, as well as the use of sulfuryl fluoride (SO2F2) gas as an electrophilic hub . A common synthetic route includes the reaction of sulfonyl chlorides with fluoride sources like potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst .
Chemical Reactions Analysis
2-Carbamoylphenyl sulfurofluoridate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the fluorine atom.
Oxidation and Reduction: While sulfonyl fluorides are generally resistant to oxidation, they can undergo reduction under specific conditions.
Hydrolysis: Although resistant under physiological conditions, hydrolysis can occur under strong acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific nucleophile or reagent used, often resulting in the formation of sulfonamides or sulfonic acids .
Scientific Research Applications
2-Carbamoylphenyl sulfurofluoridate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-carbamoylphenyl sulfurofluoridate involves its electrophilic nature, allowing it to react with nucleophilic sites on proteins and enzymes . This interaction can lead to the inhibition of enzyme activity or modification of protein function. The compound’s high oxidation state and sulfur-fluorine bond contribute to its stability and reactivity, making it an effective tool in biochemical studies .
Comparison with Similar Compounds
2-Carbamoylphenyl sulfurofluoridate is often compared with other sulfonyl fluorides and sulfonyl chlorides. While sulfonyl chlorides are excellent electrophiles, sulfonyl fluorides like this compound offer greater stability and resistance to hydrolysis . Similar compounds include:
2-Nitrobenzenesulfonyl Fluoride: Known for its bactericidal properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Utilized in diagnostic imaging.
These comparisons highlight the unique balance of reactivity and stability that this compound offers, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
2411286-58-1 |
---|---|
Molecular Formula |
C7H6FNO4S |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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